2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17F3N4O |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
2-[[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-9-13(4-7-20-14)23-8-1-3-12(10-23)11-24-15-21-5-2-6-22-15/h2,4-7,9,12H,1,3,8,10-11H2 |
InChI Key |
AFLUDOXSEILASB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)C(F)(F)F)COC3=NC=CC=N3 |
Origin of Product |
United States |
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